molecular formula C10H10Cl2N2O B12729611 Acetic acid, (1-(2,4-dichlorophenyl)ethylidene)hydrazide CAS No. 128153-95-7

Acetic acid, (1-(2,4-dichlorophenyl)ethylidene)hydrazide

Katalognummer: B12729611
CAS-Nummer: 128153-95-7
Molekulargewicht: 245.10 g/mol
InChI-Schlüssel: RYMBKEVQTOODAT-MLPAPPSSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid, (1-(2,4-dichlorophenyl)ethylidene)hydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of an acetic acid moiety linked to a hydrazide group, which is further substituted with a 2,4-dichlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (1-(2,4-dichlorophenyl)ethylidene)hydrazide typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization. The general reaction scheme is as follows:

[ \text{2,4-dichlorobenzaldehyde} + \text{hydrazine hydrate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid, (1-(2,4-dichlorophenyl)ethylidene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazides.

Wissenschaftliche Forschungsanwendungen

Acetic acid, (1-(2,4-dichlorophenyl)ethylidene)hydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Wirkmechanismus

The mechanism of action of acetic acid, (1-(2,4-dichlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Acetic acid, (2,4-dichlorophenoxy)-, 1-methylethyl ester
  • 2,4-Dichlorophenylacetic acid

Uniqueness

Acetic acid, (1-(2,4-dichlorophenyl)ethylidene)hydrazide is unique due to its specific substitution pattern and the presence of the hydrazide group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Eigenschaften

CAS-Nummer

128153-95-7

Molekularformel

C10H10Cl2N2O

Molekulargewicht

245.10 g/mol

IUPAC-Name

N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C10H10Cl2N2O/c1-6(13-14-7(2)15)9-4-3-8(11)5-10(9)12/h3-5H,1-2H3,(H,14,15)/b13-6-

InChI-Schlüssel

RYMBKEVQTOODAT-MLPAPPSSSA-N

Isomerische SMILES

C/C(=N/NC(=O)C)/C1=C(C=C(C=C1)Cl)Cl

Kanonische SMILES

CC(=NNC(=O)C)C1=C(C=C(C=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.